4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine
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Overview
Description
4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine is an organic compound with a complex structure that includes a naphthalene ring substituted with a methyl group and a sulfonyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine typically involves the sulfonylation of morpholine with 6-methylnaphthalene-2-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonylmorpholine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methylnaphthalen-2-yl)-4-oxobut-2-enoic acid: Shares the naphthalene core but differs in functional groups.
6-Methoxynaphthalen-2-yl derivatives: Similar naphthalene structure with different substituents.
Uniqueness
4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine is unique due to its combination of a sulfonyl group and a morpholine ring, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(6-methylnaphthalen-2-yl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-12-2-3-14-11-15(5-4-13(14)10-12)20(17,18)16-6-8-19-9-7-16/h2-5,10-11H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGRRJCFAASVGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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